molecular formula C13H14N2OS B2609096 1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1251624-91-5

1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2609096
CAS No.: 1251624-91-5
M. Wt: 246.33
InChI Key: DFRHFULVQMFHOU-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea” is a compound containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods involves the reaction of a hydrazone derivative with POCl3 and DMF, resulting in a 1,3-diaryl pyrazole with an aldehyde group at the 4 position . The 1-Phenyl-3-thiophen-3-yl-1H-pyrazole-4-carbaldehyde was then oxidized to a carboxylic acid derivative in the presence of potassium permanganate in an acetone–water mixture .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Hydrogel Formation and Material Properties

1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea derivatives have been explored in the formation of hydrogels, emphasizing the role of anions in tuning the rheology, morphology, and gelation properties of these materials. The ability to modulate physical properties through the choice of anion highlights the material's versatility for various applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Antiparkinsonian Activity

Research into urea derivatives, including structures similar to this compound, has demonstrated their potential in treating Parkinson's disease. These compounds have shown significant antiparkinsonian activity in animal models, suggesting their utility in developing new therapeutic agents (Azam, Alkskas, & Ahmed, 2009).

Chemical Synthesis and Reaction Mechanisms

The role of urea derivatives in synthetic chemistry, particularly in facilitating the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, is notable. These processes underline the importance of urea derivatives in organic synthesis and chemical transformations, offering a pathway to synthesize a variety of bioactive molecules with potential pharmacological applications (Thalluri, Manne, Dev, & Mandal, 2014).

Plant Growth Regulation

Urea derivatives, including phenyl and thiophenyl-substituted ureas, have been studied for their cytokinin-like activity, influencing plant growth and development. Their application in agriculture, especially in enhancing crop yields and controlling plant morphology, provides a foundation for future agronomic improvements (Ricci & Bertoletti, 2009).

Anticancer and Antiangiogenic Properties

Some derivatives of this compound have been synthesized and evaluated for their antiangiogenic effects, particularly as VEGFR-2 tyrosine kinase inhibitors. These compounds have shown potential in inhibiting cancer cell proliferation, migration, and tube formation, indicating their possible use in cancer therapy (Machado et al., 2015).

Sensor Technology

In sensor technology, substituted urea and thiourea compounds have been utilized as selective sensors for ions, such as ytterbium, demonstrating the potential of these chemicals in developing new, highly selective ion-selective electrodes. This application is crucial for environmental monitoring, industrial processes, and analytical chemistry (Singh, Jain, & Mehtab, 2007).

Future Directions

Thiophene-based analogs have been a topic of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes of “1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea” and its derivatives might be promising for further development .

Properties

IUPAC Name

1-phenyl-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRHFULVQMFHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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